molecular formula C21H19BrFN3O6 B11477577 5-[(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-[(E)-(2-fluorophenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide

5-[(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-[(E)-(2-fluorophenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide

Cat. No.: B11477577
M. Wt: 508.3 g/mol
InChI Key: PVQDIYSOPCYSBD-PGGKNCGUSA-N
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Description

5-[(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole ring, a bromine atom, and a fluorophenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 5-[(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE involves multiple steps, including the formation of the benzodioxole ring, bromination, and subsequent reactions to introduce the oxazole and hydrazide groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy groups and the benzodioxole ring allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, targeting specific functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or modulating the activity of these targets. Further research is needed to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Similar compounds include other benzodioxole derivatives and oxazole-containing molecules. Compared to these compounds, 5-[(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. Examples of similar compounds include:

Properties

Molecular Formula

C21H19BrFN3O6

Molecular Weight

508.3 g/mol

IUPAC Name

5-[(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N-[(E)-(2-fluorophenyl)methylideneamino]-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H19BrFN3O6/c1-28-17-13(16(22)18-20(19(17)29-2)31-10-30-18)7-12-8-15(26-32-12)21(27)25-24-9-11-5-3-4-6-14(11)23/h3-6,9,12H,7-8,10H2,1-2H3,(H,25,27)/b24-9+

InChI Key

PVQDIYSOPCYSBD-PGGKNCGUSA-N

Isomeric SMILES

COC1=C(C(=C2C(=C1OC)OCO2)Br)CC3CC(=NO3)C(=O)N/N=C/C4=CC=CC=C4F

Canonical SMILES

COC1=C(C(=C2C(=C1OC)OCO2)Br)CC3CC(=NO3)C(=O)NN=CC4=CC=CC=C4F

Origin of Product

United States

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